molecular formula C6H6ClNO B1420524 5-Chloro-4-methylpyridin-2-OL CAS No. 886364-92-7

5-Chloro-4-methylpyridin-2-OL

Cat. No. B1420524
M. Wt: 143.57 g/mol
InChI Key: BSUJQJXODPSJTC-UHFFFAOYSA-N
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Description

5-Chloro-4-methylpyridin-2-OL, also known as 5-Chloro-2-hydroxy-4-methylpyridine or 5-Chloro-2-hydroxy-4-picoline, is a chemical compound with the molecular formula C₆H₆ClNO . It has a molecular weight of 143.57 g/mol .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-methylpyridin-2-OL is 1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) . This indicates that the molecule consists of a pyridine ring with chlorine, methyl, and hydroxyl substituents .


Physical And Chemical Properties Analysis

5-Chloro-4-methylpyridin-2-OL has a molecular weight of 143.57 g/mol . It has a topological polar surface area of 29.1 Ų and a complexity of 205 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Purification

  • Synthesis Methods : Various methods have been explored for the synthesis of compounds similar to 5-Chloro-4-methylpyridin-2-OL. For instance, 2-Chloro-5-methylpyridine-3-olefin derivatives were synthesized from 2-chloro-5-methylnicotinaldehyde and showed photochemical E (trans) to Z (cis) isomerization upon direct irradiation (Gangadasu et al., 2009). In another study, the preparation of 2-chloro-5-methylpyridine involved various chlorinating reagents and methods (Zhao Bao, 2003).
  • Purification Techniques : A study detailed the use of extraction, distillation, and column chromatography to purify photochlorinated products of 3-methylpyridine, achieving a product purity of over 99% (Su Li, 2005).

Chemical Properties and Applications

  • Electroluminescent Properties : Mono-cyclometalated Pt(II) complexes bearing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine were synthesized, indicating potential applications in electroluminescent materials (Ionkin et al., 2005).
  • Antimicrobial Activity : Derivatives of 2-chloro-4-methylpyridine, such as 2-chloro-5-methylpyridine-3-olefin, were tested for antimicrobial activity, showing effectiveness comparable to standard treatments (Gangadasu et al., 2009).
  • Anticonvulsant Agents : Compounds derived from 2-methylpyridine, closely related to 5-Chloro-4-methylpyridin-2-OL, were synthesized and found to have significant anticonvulsant activity (Mangaiyarkarasi & Kalaivani, 2013).

Production and Optimization

  • Improving Production Processes : A study reported an improved method for the preparation of 2-chloro-5-methylpyridine, increasing reaction conversion and reducing production costs (Hu Rong-mao, 2008).
  • Safe and Efficient Synthesis : The development of a safer and more efficient process for the production of 3-methylpyridine-N-oxide, a key intermediate in the synthesis of 2-chloro-5-methylpyridine, was achieved using microreaction systems (Sang et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

Future Directions

While specific future directions for 5-Chloro-4-methylpyridin-2-OL are not mentioned in the available resources, it’s worth noting that pyridine derivatives are often used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

5-chloro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUJQJXODPSJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675380
Record name 5-Chloro-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methylpyridin-2-OL

CAS RN

886364-92-7
Record name 5-Chloro-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-methylpyridin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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